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Compound of Interest

Compound Name:
4-methoxy-N-(1-

phenylethyl)benzamide

CAS No.: 68162-84-5

Cat. No.: B1305614

Get Quote

Application Note: 4-Methoxy-N-(1-phenylethyl)benzamide as a Chiral Auxiliary and

Crystallization Template

Executive Summary
4-Methoxy-N-(1-phenylethyl)benzamide (CAS: 68162-84-5) is a robust chiral amide derived

from the condensation of 4-methoxybenzoic acid (anisic acid) and 1-phenylethylamine. While

often encountered as a derivative in the resolution of chiral amines, its utility extends

significantly into asymmetric synthesis and structural analysis.

This guide details the use of this compound as:

A Chiral Auxiliary in Directed Ortho-Metalation (DoM): Leveraging the amide group to direct

stereoselective functionalization of the aromatic ring.

A Crystallization Template: Facilitating the purification of chiral amines or acids via

diastereomeric salt formation and subsequent amidation.
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A Precursor for Chiral Benzylamines: Via controlled reduction to secondary amines used in

ligand synthesis.

Chemical Profile & Properties[1][2][3][4][5][6]
Property Specification

IUPAC Name 4-methoxy-N-(1-phenylethyl)benzamide

Molecular Formula C₁₆H₁₇NO₂

Molecular Weight 255.31 g/mol

Chiral Center C1 of the ethyl group (typically S or R)

Physical State White to off-white crystalline solid

Solubility
Soluble in DCM, EtOAc, MeOH; Low solubility in

Water, Hexanes

Melting Point 118–120 °C (Enantiopure)

pKa (Amide NH) ~23 (Requires strong base for deprotonation)

Synthesis Protocol
The synthesis utilizes a standard Schotten-Baumann or anhydrous acylation approach. The

anhydrous method is preferred for high-purity applications to avoid hydrolysis byproducts.

Reagents:
4-Methoxybenzoyl chloride (1.05 eq)

(S)-(-)-1-Phenylethylamine (1.0 eq) [>99% ee]

Triethylamine (1.2 eq)

Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:
Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (
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).

Charging: Add (S)-1-phenylethylamine (12.1 g, 100 mmol) and Triethylamine (16.7 mL, 120

mmol) to DCM (100 mL). Cool the mixture to 0 °C in an ice bath.

Addition: Dissolve 4-methoxybenzoyl chloride (17.9 g, 105 mmol) in DCM (30 mL). Add this

solution dropwise to the amine mixture over 30 minutes, maintaining internal temperature < 5

°C.

Note: The reaction is exothermic. Control addition rate to prevent racemization (though

unlikely for this amine) and impurity formation.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor

by TLC (Hexane:EtOAc 7:3).

Work-up:

Quench with 1M HCl (50 mL) to remove excess amine/TEA.

Wash organic layer with Sat. NaHCO₃ (50 mL) and Brine (50 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Recrystallize the crude solid from hot Ethanol/Water (9:1).

Yield: Typically 85–92%.

Appearance: Colorless needles.

Application: Diastereoselective Directed Ortho-
Metalation (DoM)
The amide moiety is a powerful Directed Metalation Group (DMG). By using a chiral amine

auxiliary, the lithiation step can be rendered diastereoselective, allowing for the introduction of

electrophiles at the ortho position with defined stereochemistry.

Mechanism: Since this is a secondary amide, 2 equivalents of organolithium are required.
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1st Eq: Deprotonates the Nitrogen (forming the imidate anion).

2nd Eq: Coordinates to the imidate oxygen and deprotonates the ortho carbon (forming the

dianion).

Chiral Induction: The bulky chiral group on the nitrogen hinders one side of the planar

dianion, forcing the electrophile to attack from the less sterically crowded face.

Protocol: Ortho-Methylation
Inert Atmosphere: Flame-dry a Schlenk flask under Argon.

Solvation: Dissolve 4-methoxy-N-(1-phenylethyl)benzamide (1.0 mmol) in anhydrous THF

(10 mL). Cool to -78 °C.[1]

Lithiation: Add sec-Butyllithium (2.2 mmol, 1.4 M in cyclohexane) dropwise.

Observation: Solution may turn bright yellow/orange (characteristic of the dianion).

Time: Stir at -78 °C for 1 hour.

Electrophile Addition: Add Methyl Iodide (3.0 mmol) neat.

Quench: Stir for 2 hours, allowing to warm to 0 °C. Quench with Sat. NH₄Cl.

Result: The product, 4-methoxy-2-methyl-N-(1-phenylethyl)benzamide, is obtained. The

diastereomeric ratio (d.r.) should be determined by ¹H NMR or Chiral HPLC.
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Figure 1: Workflow for the diastereoselective ortho-lithiation of secondary benzamides.

Application: Chiral Resolution & Crystallography
This amide is highly crystalline. If the starting acid (4-methoxybenzoic acid analog) were chiral

(e.g., substituted at the benzylic position) and racemic, coupling it with enantiopure (S)-1-

phenylethylamine would create diastereomers.

Separation: These diastereomers often have significantly different solubility profiles in

Ethanol or Ethyl Acetate, allowing for separation by fractional crystallization.

Absolute Configuration: The 1-phenylethylamine moiety serves as an internal reference. X-

ray diffraction of the single crystal allows determination of the absolute configuration of the

acid portion relative to the known amine center.

Data Summary: Crystallographic Parameters

Parameter Value Reference

Crystal System Triclinic [1]

Space Group P1 [1]

Z (Molecules/Unit Cell) 2 [1]
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| Key Interaction | Intermolecular N—H···O hydrogen bonds forming chains | [1] |

Analytical Standards & Quality Control
To validate the integrity of the chiral intermediate, use the following HPLC method. This

separates the (

) and (

) diastereomers if racemization occurred, or if checking the optical purity of the starting amine.

HPLC Protocol:

Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm)

Mobile Phase: Hexane : Isopropanol (90 : 10)

Flow Rate: 1.0 mL/min

Detection: UV @ 254 nm

Temperature: 25 °C

Retention Times (Approx):

(S)-Amide: 12.5 min

(R)-Amide: 15.2 min
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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